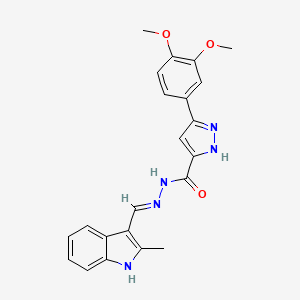
(E)-3-(3,4-dimethoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(3,4-dimethoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C22H21N5O3 and its molecular weight is 403.442. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(3,4-dimethoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3,4-dimethoxyphenyl)-N'-((2-methyl-1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Spectroscopic Studies
- Spectroscopic Characterization : A related compound, (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC), was synthesized and characterized using various spectroscopic methods including FT-IR, NMR, and ESI-MS. Its molecular structure was confirmed by single-crystal X-ray diffraction, and its theoretical structures in both gas phase and aqueous solution were optimized using hybrid B3LYP/6-311++G** calculations (Karrouchi et al., 2021).
Crystallography and Tautomerism
- Crystal Structure Analysis : The crystal structures of four NH-pyrazoles, including a variant similar to the target compound, were determined by X-ray crystallography. These structures reveal how different tautomers crystallize, forming sheets stabilized by a complex pattern of hydrogen bonds (Cornago et al., 2009).
Vibrational Spectroscopy and Molecular Dynamics
- Vibrational Spectroscopic Investigations : A study on N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, a related compound, involved recording and analyzing its FT-IR and FT-Raman spectra. The investigation included quantum chemical study, conformational analysis, and molecular docking studies, highlighting its industrial and biological importance (Pillai et al., 2017).
Biological Evaluation and Molecular Docking
- Molecular Docking Studies for Anti-diabetic Potential : The compound (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide was synthesized, characterized, and underwent molecular docking studies, revealing its potential as an anti-diabetic agent through inhibition of specific enzymes (Karrouchi et al., 2020).
Synthesis and Characterization of Derivatives
- Synthesis of Derivatives and Antimicrobial Evaluation : A novel series of pyrazole derivatives were synthesized, characterized, and evaluated for their antimicrobial activity, demonstrating the versatility of pyrazole compounds in developing new potential antimicrobial agents (Ningaiah et al., 2014).
Antitumor Activity Analysis
- Evaluation of Cancer Inhibitory Activity : A series of derivatives, including 4-(1H-indol-3-yl-methylene)-1H-pyrazol-5(4H)-one, were synthesized and evaluated for their antitumor activity against several cancer cell lines, demonstrating significant anticancer potential (Jing et al., 2012).
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-13-16(15-6-4-5-7-17(15)24-13)12-23-27-22(28)19-11-18(25-26-19)14-8-9-20(29-2)21(10-14)30-3/h4-12,24H,1-3H3,(H,25,26)(H,27,28)/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOSVZCPBQEOBH-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CC(=NN3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CC(=NN3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

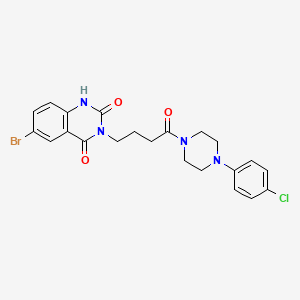

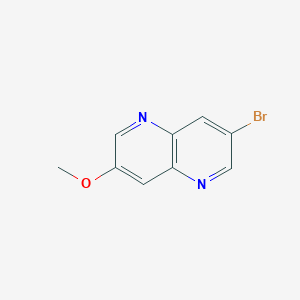
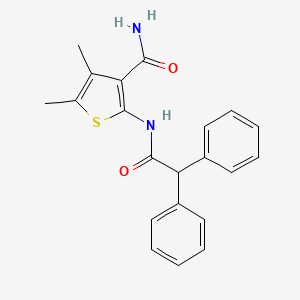
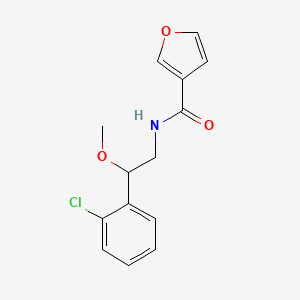
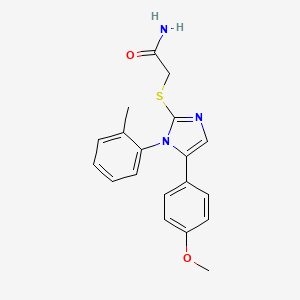
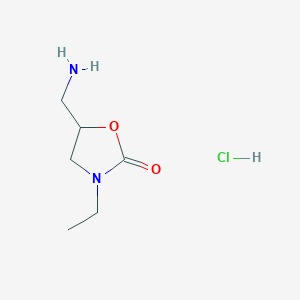
![3-(4-ethoxyphenyl)-6,8-difluoro-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2422882.png)
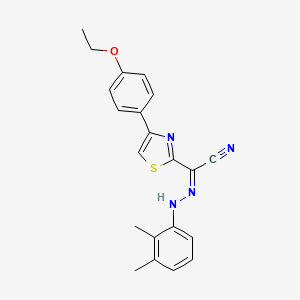

![2,2-dimethyl-N-[4-(4-pentylcyclohexyl)phenyl]propanamide](/img/structure/B2422887.png)
![6-Ethoxyimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B2422889.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)picolinamide](/img/structure/B2422892.png)